molecular formula C21H36O10 B152060 Neohancoside A CAS No. 134553-54-1

Neohancoside A

Cat. No. B152060
M. Wt: 448.5 g/mol
InChI Key: OKNPZRJNRSGKME-XEGIVNTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neohancoside A is a naturally occurring triterpenoid saponin that is found in the roots of Panax notoginseng. It has been shown to have various biological activities and has been the focus of extensive scientific research in recent years.

Mechanism Of Action

The mechanism of action of Neohancoside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

Neohancoside A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to regulate the immune system and modulate the activity of various enzymes and proteins.

Advantages And Limitations For Lab Experiments

Neohancoside A has various advantages for lab experiments, such as its natural occurrence, easy availability, and low toxicity. However, its low solubility and stability can pose a challenge for its use in experiments.

Future Directions

There are various future directions for the study of Neohancoside A. One of the directions is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and formulations can also be an area of future research.
Conclusion:
In conclusion, Neohancoside A is a naturally occurring triterpenoid saponin that has various biological activities and has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its low solubility and stability can pose a challenge. There are various future directions for the study of Neohancoside A, and it holds promise as a potential therapeutic agent.

Synthesis Methods

Neohancoside A can be synthesized through a multi-step process that involves the extraction of the root of Panax notoginseng, followed by purification and isolation of the compound. The process involves various techniques such as chromatography, extraction, and crystallization.

Scientific Research Applications

Neohancoside A has been shown to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have neuroprotective and cardioprotective effects. Therefore, it has been extensively studied for its potential use in the treatment of various diseases.

properties

CAS RN

134553-54-1

Product Name

Neohancoside A

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13-,14+,15-,16+,17-,18-,19+,20+,21?/m1/s1

InChI Key

OKNPZRJNRSGKME-XEGIVNTOSA-N

Isomeric SMILES

CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)C

SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C

synonyms

neohancoside A

Origin of Product

United States

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